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molecular formula C13H15NO2 B1658882 1-Benzoylazepan-2-one CAS No. 6248-28-8

1-Benzoylazepan-2-one

Cat. No. B1658882
M. Wt: 217.26 g/mol
InChI Key: FEFQUIPMKBPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028192

Procedure details

The comparison involves using soda instead of the Hunig base: 226.3 g of ε-caprolactam, 159.0 g of sodium carbonate and 1290 g of toluene are introduced into a 4 1 l flask. Under reflux, 281.1 g of benzoyl chloride are added dropwise over the course of 2 h at a rate such that CO2 evolution proceeds in a controlled manner. The mixture is then refluxed for a further 4 h. The reaction mixture is cooled to room temperature using water cooling (for about 15 min.), admixed with 500 g of water and vigorously stirred, and the aqueous phase is then separated off in a separating funnel. The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene is removed in a vacuum drying oven, giving pale oil, which crystallizes upon cooling. M.p.: 69° C. The N-benzoylcaprolactam is obtained in a yield of 88% and a purity of 98%. The CO2 produced must be collected and disposed of separately.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226.3 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1290 g
Type
solvent
Reaction Step Two
Quantity
281.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[C:10]1(=[O:17])[NH:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[Na+].[Na+].[C:24](Cl)(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)=O>O.C1(C)C=CC=CC=1>[C:24]([N:16]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:17])(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
226.3 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
159 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
4
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
1290 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
281.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for a further 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is then separated off in a separating funnel
CUSTOM
Type
CUSTOM
Details
The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene
CUSTOM
Type
CUSTOM
Details
is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven
CUSTOM
Type
CUSTOM
Details
giving pale oil, which
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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